2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride
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Overview
Description
2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H24ClNS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with tert-butylsulfanyl ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the tert-butylsulfanyl group.
Substitution: Piperidine derivatives with various functional groups replacing the tert-butylsulfanyl group.
Scientific Research Applications
2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
- 4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride
Uniqueness
2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H24ClNS |
---|---|
Molecular Weight |
237.83 g/mol |
IUPAC Name |
2-(2-tert-butylsulfanylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H23NS.ClH/c1-11(2,3)13-9-7-10-6-4-5-8-12-10;/h10,12H,4-9H2,1-3H3;1H |
InChI Key |
JWHGSPPJPKXSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCC1CCCCN1.Cl |
Origin of Product |
United States |
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